molecular formula C19H20BrN5O2S B305314 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide

Cat. No. B305314
M. Wt: 462.4 g/mol
InChI Key: TZJJBTMUSQYACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide, also known as APTR, is a novel compound that has garnered significant attention in the scientific community due to its potential biomedical applications. APTR is a triazole-based compound that has been shown to exhibit potent biological activity, making it an attractive candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. This compound has also been shown to exhibit antibacterial and antifungal activity by disrupting the membrane integrity of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has several advantages for use in lab experiments. One of the primary advantages of this compound is its potent biological activity, which makes it an attractive candidate for use in various research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide. One potential area of research is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields. Furthermore, research is needed to explore the potential toxicity of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to make a significant impact in various scientific research fields.

Synthesis Methods

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of various reagents. The synthesis of this compound involves the reaction of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 4-bromo-2,6-dimethylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with N-(2-chloroethyl)acetamide in the presence of triethylamine to yield this compound.

Scientific Research Applications

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has shown potential in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity, making it an attractive candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.

properties

Molecular Formula

C19H20BrN5O2S

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H20BrN5O2S/c1-12-8-14(20)9-13(2)18(12)22-17(26)11-28-19-24-23-16(25(19)21)10-27-15-6-4-3-5-7-15/h3-9H,10-11,21H2,1-2H3,(H,22,26)

InChI Key

TZJJBTMUSQYACG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)C)Br

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)C)Br

Origin of Product

United States

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